molecular formula C13H20N2O2 B1615491 1-[2-(3-Methoxyphenoxy)ethyl]piperazine CAS No. 148315-69-9

1-[2-(3-Methoxyphenoxy)ethyl]piperazine

Cat. No.: B1615491
CAS No.: 148315-69-9
M. Wt: 236.31 g/mol
InChI Key: RKKDHOAVZQZXCE-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in modern drug discovery. tandfonline.comnih.gov Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical and biological properties. The piperazine moiety is a versatile building block for creating new bioactive compounds. nih.govbenthamdirect.com

One of the key attributes of the piperazine scaffold is its ability to improve the pharmacokinetic properties of a drug candidate. tandfonline.comnih.gov Its basic nature allows for the formation of salts, which can enhance solubility and facilitate formulation. The two nitrogen atoms provide handles for chemical modification, allowing chemists to fine-tune properties such as lipophilicity, polarity, and molecular weight, all of which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

From a pharmacodynamic perspective, the piperazine ring is conformationally flexible, enabling it to adopt various shapes to fit into the binding pockets of diverse biological targets. tandfonline.com This structural adaptability has led to the development of piperazine-containing drugs across a wide array of therapeutic areas, including but not limited to:

Anticancer agents nih.govresearchgate.net

Antipsychotics and antidepressants nih.govbenthamdirect.com

Antihistamines nih.gov

Anti-infective agents (antibacterial, antifungal, antiviral, antimalarial) nih.gov

Cardiovascular agents wisdomlib.org

The flexible nature of this heterocyclic compound allows it to serve as a core structure for the design and synthesis of new biologically active molecules. benthamdirect.com

Historical Context of Arylpiperazine Derivatives in Research

The conjugation of a piperazine ring to an aromatic system gives rise to the class of compounds known as arylpiperazines. These derivatives have a rich history in medicinal chemistry, with research spanning several decades. Initially, their biological activity was prominently explored in the context of the central nervous system (CNS). nih.gov Many early arylpiperazine derivatives were found to interact with various neurotransmitter receptors, particularly serotonergic and dopaminergic receptors. nih.govoup.com This led to the successful development of numerous drugs for treating psychiatric disorders.

In more recent years, the research focus on arylpiperazine derivatives has expanded dramatically. nih.govnih.gov Scientists have investigated their potential in a multitude of other therapeutic fields. A significant area of contemporary research is oncology, where arylpiperazines are being explored as scaffolds for the development of novel anticancer agents. nih.govnih.govmdpi.com These compounds have demonstrated the ability to interact with various molecular targets implicated in cancer progression. nih.govnih.gov

The modular nature of arylpiperazines, consisting of the aryl group, the piperazine core, and a flexible aliphatic chain often linking to another pharmacophore, makes them highly amenable to chemical modification. nih.gov This has allowed researchers to generate large libraries of compounds and systematically study their structure-activity relationships (SAR) for a diverse range of biological targets.

Rationale for Academic Investigation of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine

The specific structure of this compound provides a clear rationale for its investigation as a potential bioactive agent. The molecule can be deconstructed into three key components: the piperazine ring, a flexible ethyl linker, and a 3-methoxyphenoxy group. Each of these fragments contributes to a hypothesis for its potential pharmacological activity.

The piperazine moiety , as established, is a proven scaffold for CNS-active compounds and other therapeutic agents. Its presence suggests that the molecule could possess favorable drug-like properties.

The arylpiperazine framework itself is a well-trodden path in the development of ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govoup.com The substitution pattern on the phenyl ring is crucial for determining receptor affinity and selectivity.

The 3-methoxyphenoxy group is of particular interest. The methoxy (B1213986) group at the meta-position of the phenyl ring can influence the electronic properties and conformation of the molecule. The ether linkage provides rotational flexibility. Structurally similar compounds, such as those with methoxy groups at the ortho- or para-positions, have been synthesized and evaluated for various biological activities. nih.gov Therefore, investigating the 3-methoxy isomer is a logical step in systematically exploring the chemical space around this pharmacophore. For instance, related arylpiperazine derivatives have been studied for their affinity for serotonin receptors, which are implicated in mood disorders. oup.comchemimpex.com

Given the historical success of arylpiperazines in neuroscience and their expanding role in other areas like oncology, this compound stands as a rational target for synthesis and biological screening. Academic investigation would likely focus on its binding profile at a panel of CNS receptors and its potential cytotoxic effects against cancer cell lines to uncover its therapeutic potential.

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHOAVZQZXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354056
Record name 1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148315-69-9
Record name 1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 2 3 Methoxyphenoxy Ethyl Piperazine

Established Synthetic Routes to 1-[2-(3-Methoxyphenoxy)ethyl]piperazine and its Precursors

The construction of the title compound primarily relies on well-established reactions that assemble the two key fragments: the 3-methoxyphenoxyethyl group and the piperazine (B1678402) heterocycle. The choice of strategy often depends on the availability of starting materials and the need to control selectivity, particularly to avoid undesired side products.

A direct and common method for synthesizing this compound is through the N-alkylation of piperazine. nih.gov This nucleophilic substitution reaction typically involves reacting piperazine, which acts as the nucleophile, with an electrophilic precursor such as 1-(2-chloroethyl)-3-methoxybenzene (B3056637) or 1-(2-bromoethyl)-3-methoxybenzene. To favor mono-alkylation and minimize the formation of the 1,4-disubstituted by-product, a large excess of piperazine is often employed. mdpi.com An alternative approach involves using piperazine monohydrochloride, which can be generated in situ from piperazine and piperazine dihydrochloride, to control the reactivity and achieve selective mono-substitution. researchgate.netgoogle.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.net

Precursors for this reaction are synthesized via standard methods. For example, 3-methoxyphenol (B1666288) can be reacted with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) under basic conditions (Williamson ether synthesis) to produce the required 1-(2-haloethyl)-3-methoxybenzene electrophile.

Condensation reactions provide an alternative pathway to piperazine derivatives. One of the most powerful condensation methods is reductive amination. masterorganicchemistry.com This one-pot procedure involves the reaction of a carbonyl compound, such as (3-methoxyphenoxy)acetaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. harvard.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the initial aldehyde. masterorganicchemistry.comharvard.edu This method is highly versatile and tolerates a wide range of functional groups. researchgate.net

Another condensation strategy involves building the piperazine ring itself. For instance, diethanolamine (B148213) can be used as a precursor in a multi-step process to form the piperazine heterocycle. google.com More broadly, substituted 1,2-diamines can undergo annulation reactions to construct the piperazine core, which can then be further functionalized. nih.gov In some cases, a Mitsunobu reaction can be employed, where a piperazine derivative containing a hydroxyl group is condensed with a phenol (B47542) in the presence of an azodicarboxylate and a phosphine (B1218219) reagent. google.com

To overcome the challenge of controlling selectivity in reactions with the symmetrically difunctional piperazine, protection-deprotection strategies are frequently employed. researchgate.net The most common approach involves the use of the tert-butoxycarbonyl (Boc) protecting group to temporarily block one of the piperazine nitrogen atoms. researchgate.netjgtps.com Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to yield 1-Boc-piperazine. researchgate.netfishersci.co.uk This mono-protected intermediate ensures that subsequent reactions occur selectively at the free secondary amine.

The synthesis of the title compound using this strategy proceeds in two steps. First, 1-Boc-piperazine is alkylated with a suitable 2-(3-methoxyphenoxy)ethyl halide or sulfonate. nih.gov Second, the Boc group is removed from the resulting 1-Boc-4-[2-(3-methoxyphenoxy)ethyl]piperazine intermediate. fishersci.co.uk This deprotection is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate. jgtps.comfishersci.co.ukrsc.org The acid cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butanol. fishersci.co.uk This two-step sequence provides a reliable and high-yielding route to the desired mono-substituted product. jgtps.com

Table 1: Selected Synthetic Strategies for 1-Substituted Piperazines

Reaction Type Piperazine Reagent Electrophile / Carbonyl Key Reagents/Conditions Product Type Citation(s)
Direct Alkylation Piperazine (excess) Alkyl Halide Base (e.g., K₂CO₃), Solvent (e.g., ACN) Mono-alkylated Piperazine nih.govmdpi.comresearchgate.net
Reductive Amination Piperazine Aldehyde / Ketone Reducing Agent (e.g., NaBH(OAc)₃) Mono-alkylated Piperazine masterorganicchemistry.comharvard.edu
Protected Alkylation 1-Boc-Piperazine Alkyl Halide Base (e.g., K₂CO₃), Solvent (e.g., ACN) Boc-protected Piperazine nih.govresearchgate.net
Boc Deprotection Boc-protected Piperazine N/A Acid (e.g., HCl, TFA) Mono-alkylated Piperazine jgtps.comfishersci.co.ukrsc.org

Synthesis of Analogues and Derivatives of this compound

This compound is a valuable starting material for creating a library of related compounds. Modifications can be introduced at either the phenoxyethyl portion of the molecule or the unsubstituted piperazine nitrogen, leading to a wide array of derivatives with potentially diverse properties.

The synthesis of analogues can be readily achieved by altering the precursors used in the established synthetic routes. For example, by substituting 3-methoxyphenol with other substituted phenols (e.g., 2-methoxyphenol, 4-chlorophenol, or 3-hydroxyphenol), a variety of phenoxyethylpiperazines can be generated using the same alkylation or condensation methodologies. nih.govresearchgate.net Similarly, the ethyl linker can be modified. Syntheses involving 1-(3-phenylpropyl)piperazine (B2452999) or 1-(2-mercaptobenzimidazole)ethylpiperazine derivatives demonstrate that the core synthetic reactions are adaptable to different linker structures. nih.govmdpi.com

The synthesis of these analogues generally follows the same principles of alkylation or reductive amination, indicating that the core reactivity of the piperazine moiety is not significantly hindered by modest changes to the phenoxyethyl substituent. nih.gov The primary impact on the synthesis is the selection and preparation of the appropriate starting phenol or alkylating agent.

The secondary amine of this compound is a key functional handle for extensive diversification. This site readily undergoes a variety of C-N bond-forming reactions to attach diverse chemical moieties. researchgate.net

Reductive Amination: A common method for derivatization is reductive amination, where the piperazine intermediate is reacted with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comharvard.edunih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups onto the second nitrogen atom. mdpi.comnih.gov

Acylation: The piperazine nitrogen can be acylated using reagents like acyl chlorides or activated carboxylic acids. google.comjustia.com For instance, reaction with dimethylcarbamoyl chloride in the presence of a base yields a urea (B33335) derivative, a key step in the synthesis of the antipsychotic drug cariprazine. justia.com Amide bond formation can also be achieved using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov

Arylation Reactions: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, are extensively used to form aryl-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the piperazine nitrogen with aryl or heteroaryl halides (or triflates). wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (such as BINAP or other bulky, electron-rich ligands), and a base. libretexts.orgyoutube.comguidechem.com This powerful method enables the synthesis of a vast number of N-arylpiperazine derivatives, which are common motifs in medicinal chemistry. nih.govgoogle.comresearchgate.net

Table 2: Common Derivatization Reactions at the N4 Position

Reaction Type Reagent Class Key Reagents/Conditions Resulting N4-Substituent Citation(s)
Reductive Amination Aldehydes / Ketones NaBH(OAc)₃, CH₂Cl₂ Alkyl / Substituted Alkyl harvard.edunih.govnih.gov
Acylation Acyl Chlorides Base (e.g., DIPEA), CH₂Cl₂ Acyl google.comjustia.com
Urea Formation Carbamoyl Chlorides Base, CH₂Cl₂/H₂O Carbamoyl justia.com
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides Pd Catalyst, Phosphine Ligand, Base Aryl / Heteroaryl nih.govwikipedia.orgorganic-chemistry.org

Strategic Derivatization for Exploring Structure-Activity Relationships

The core structure of this compound serves as a versatile scaffold for chemical modification aimed at exploring structure-activity relationships (SAR). Strategic derivatization is a key process in medicinal chemistry where a lead compound is systematically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. For piperazine derivatives, this often involves modifications at the N1 and N4 positions of the piperazine ring, as well as alterations to the aromatic phenoxy moiety.

Research into N-(phenoxyalkyl)piperazine derivatives has been conducted to investigate their potential effects on the central nervous system. researchgate.net The primary goal of such studies is to establish a clear link between the chemical structure of the compounds and their in vivo activity. researchgate.net By synthesizing a series of analogs, researchers can probe the influence of various substituents on receptor binding affinity and functional activity. For instance, quantitative structure-activity relationship (QSAR) analyses are powerful tools used to understand how physicochemical properties, influenced by different functional groups, correlate with the biological activity of piperazine derivatives. nih.govresearchgate.net

In the exploration of aryl alkanol piperazine derivatives, 2D-QSAR models have been developed to identify key molecular descriptors that influence activity. These models have indicated that descriptors such as the dipole moment and specific atom-type counts (e.g., Atype_C_6, S_sssCH) are significant for inhibiting serotonin (B10506) (5-HT) reuptake. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and shadow-XZ dimensions play a crucial role. nih.gov These findings provide a rational basis for designing new derivatives with improved potency and selectivity.

The process of derivatization can be seen in the synthesis of related structures, such as 1-(2-hydroxyethyl)piperazine derivatives. nih.gov A common synthetic route involves a two-step process. First, an appropriate phenoxy precursor is reacted with an electrophilic agent like epibromohydrin. nih.gov In the second step, the resulting intermediate undergoes nucleophilic substitution with a substituted piperazine, such as 1-(2-hydroxyethyl)piperazine, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This modular approach allows for the introduction of diverse functionalities.

The table below illustrates examples of how different structural modifications on related piperazine scaffolds influence biological activity, a principle directly applicable to the derivatization of this compound.

Table 1: Influence of Structural Modifications on the Activity of Piperazine Derivatives

Base Scaffold Modification Resulting Derivative Class Investigated Activity Key SAR Finding Reference
Phenylpropyl-piperazine Substitution at C2 and C3 of the phenylpropyl side chain GBR 12909/12935 Analogs Dopamine (B1211576) Transporter (DAT) and Serotonin Transporter (SERT) binding Substituents with a lone-pair of electrons in the S-configuration at C2 enhanced DAT affinity. nih.gov
Aryl Alkanol Piperazine Varied aryl substituents and alkanol chain length Antidepressant Agents 5-HT and NA reuptake inhibition Specific electronic and steric descriptors were identified via QSAR to control activity at each transporter. nih.gov

These studies underscore the importance of systematic derivatization. By modifying the substituents on the phenoxy ring (e.g., altering the methoxy (B1213986) group's position or replacing it with other groups like chloro, methyl, or trifluoromethyl) or by changing the ethyl linker and the substituent on the second piperazine nitrogen, researchers can fine-tune the molecule's interaction with biological targets. mdpi.com This strategic exploration allows for the optimization of a compound's pharmacological profile. researchgate.net

Stereochemical Considerations in the Synthesis of Piperazine Derivatives

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. The synthesis of piperazine derivatives that contain stereocenters requires careful control and consideration of the stereochemical outcomes.

In the context of piperazine-containing compounds, chirality can be introduced at various positions, for instance, on a substituent attached to the piperazine ring. A notable example comes from studies on derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, where chiral centers were introduced on the phenylpropyl side chain. nih.gov The research demonstrated that the stereochemical configuration of these substituents had a profound impact on the molecule's binding affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov

Specifically, for substituents at the C2 position of the phenylpropyl chain, the S-configuration, particularly when the substituent possessed a lone pair of electrons, was found to significantly enhance binding affinity for DAT. nih.gov Conversely, the steric bulk of the substituent was detrimental to this affinity. nih.gov This highlights a delicate interplay between electronic and steric effects that is modulated by the compound's 3D arrangement. For instance, the (S)-enantiomer of a 2-fluoro-substituted analog displayed the highest affinity and good selectivity for DAT, while the (R)-enantiomer of a 2-amino-substituted analog showed nearly equal affinity for both DAT and SERT. nih.gov

These findings emphasize that during the synthesis of complex piperazine derivatives, controlling the stereochemistry is not merely an academic exercise but a crucial aspect of drug design. Synthetic strategies must be employed that allow for the selective formation of the desired stereoisomer (enantioselective or diastereoselective synthesis) or for the efficient separation of stereoisomers after synthesis (chiral resolution). The choice between these approaches often depends on the specific molecular structure and the scalability of the synthetic route. The ultimate goal is to produce the stereoisomer that carries the desired therapeutic activity while minimizing the potential for off-target effects or lower efficacy associated with other isomers.

Molecular Interactions and Receptor Binding Profiles of 1 2 3 Methoxyphenoxy Ethyl Piperazine

Serotonin (B10506) Receptor (5-HTR) Binding Affinities and Functional Characterization

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of serotonin receptors. The specific nature of these interactions is heavily influenced by the substituents on both the aryl ring and the second nitrogen of the piperazine (B1678402) core.

5-HT1A Receptor Interactions and Agonistic/Antagonistic Properties

Arylpiperazine derivatives, particularly those containing a methoxyphenyl group, are well-established as high-affinity ligands for the 5-HT1A serotonin receptor. nih.govnih.govresearchgate.net The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a classic pharmacophore that delivers potent 5-HT ligands. nih.gov Structure-activity relationship studies show that attaching various alkyl amide groups to the piperazine can lead to compounds that bind with high affinity, often in the low nanomolar range, and with high selectivity over other receptors. nih.govnih.gov For instance, certain derivatives of (2-methoxyphenyl)piperazine show potent binding to 5-HT1A receptors with Ki values as low as 0.12 to 0.63 nM. nih.gov

The functional activity of these compounds at the 5-HT1A receptor can vary. Many are identified as partial agonists, while others act as antagonists. nih.govnih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to retain antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov Electrophysiological experiments have demonstrated that some piperazine-ethyl-amide derivatives can inhibit the activity of rat dorsal raphe serotonergic neurons, which is consistent with an agonist profile. nih.gov The precise functional outcome—agonism versus antagonism—is determined by the specific chemical structure of the entire molecule.

Table 1: 5-HT1A Receptor Binding Affinities for Representative Arylpiperazine Analogs

Compound 5-HT1A Affinity (Ki, nM)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 0.6 nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 0.4 nih.gov

5-HT7 Receptor Interactions

The 5-HT7 receptor is another significant target for various arylpiperazine derivatives. This receptor is involved in the regulation of circadian rhythms, mood, and cognition. While specific data for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is unavailable, research into related structures suggests that affinity for the 5-HT7 receptor is a common characteristic of this chemical family. The primary signaling pathway for the 5-HT7 receptor involves ligand binding followed by the activation of G-proteins.

Adrenergic Receptor (α-AR) Binding Affinities and Antagonistic Properties

A prominent feature in the pharmacology of arylpiperazine derivatives is their significant interaction with α-adrenergic receptors, which often results in antagonistic activity. nih.gov

α1-Adrenoceptor Interactions and Potency

Many arylpiperazine compounds are potent α1-adrenoceptor antagonists. nih.gov This interaction is a well-documented liability in the development of selective 5-HT1A agents, as many high-affinity 5-HT1A ligands also bind strongly to α1-adrenoceptors. nih.gov For example, the 5-HT1A antagonist NAN-190 binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov

Research on 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives demonstrates that these compounds can displace the selective α1-ligand [3H]prazosin with Ki values in the low nanomolar range. nih.govingentaconnect.com Functional assays confirm this affinity, with many of these compounds showing potent α1-antagonistic activity by inhibiting phenylephrine-induced contractions in isolated rat aorta. nih.govingentaconnect.com The pA2 values, a measure of antagonist potency, for some of the most active compounds range from 8.441 to 8.807. nih.govingentaconnect.com The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is understood to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org

Table 2: α-Adrenergic Receptor Binding Affinities for Representative Phenoxyalkylpiperazine Analogs

Compound α1-AR Affinity (Ki, nM) α2-AR Affinity (Ki, nM) α1/α2 Selectivity Ratio (Ki α2 / Ki α1)
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine 2.4 nih.govingentaconnect.com 341.1 nih.govingentaconnect.com 142.13 nih.govingentaconnect.com

Selectivity Profile Against α2-Adrenoceptors

Table of Mentioned Compounds

Compound Name
This compound
1-(2-methoxyphenyl)piperazine
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)
2,5-dimethoxyphenethylamine
[3H]prazosin
Phenylephrine
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine

Dopamine (B1211576) Receptor (DR) Binding Affinities and Functional Characterization

The interaction of this compound with dopamine receptors, key targets in the central nervous system, has been a subject of scientific interest. Arylpiperazine derivatives are a well-known class of compounds that interact with dopaminergic systems.

D2 Receptor Interactions

Research into the binding affinity of piperazine-containing compounds has revealed a wide range of interactions with the dopamine D2 receptor. For many arylpiperazine derivatives, structural modifications significantly influence their affinity and functional activity at this site. While extensive research exists for the broader class of arylpiperazines, specific binding affinity values (Ki) for this compound at the D2 receptor are not prominently detailed in publicly available scientific literature. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature of the aryl group and the length of the alkyl chain are critical determinants for D2 receptor affinity.

D3 Receptor Interactions and Agonistic Properties

The dopamine D3 receptor, which shares significant homology with the D2 receptor, is another important target for arylpiperazine ligands. Many compounds in this family exhibit high affinity for the D3 receptor, with some acting as agonists, partial agonists, or antagonists. The functional characterization, including the agonistic or antagonistic properties of this compound at the D3 receptor, is not extensively documented in readily accessible scientific databases. Functional assays, such as cAMP signaling or β-arrestin recruitment assays, are typically used to determine the efficacy of a ligand at the D3 receptor. For related compounds, the substitution pattern on the phenyl ring of the piperazine moiety has been shown to be a key factor in determining D3 receptor affinity and functional outcome.

Interactions with Other Neurotransmitter and G-Protein Coupled Receptor Systems (e.g., Opioid Receptors, Histamine (B1213489) Receptors)

Beyond the dopaminergic system, arylpiperazine derivatives often exhibit a broad pharmacological profile, interacting with other G-protein coupled receptors (GPCRs).

Opioid Receptors: The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a critical modulator of pain and emotion. While some piperazine-containing molecules have been investigated for their effects on opioid receptors, specific binding data for this compound at these receptor subtypes is not widely reported. The affinity for opioid receptors is highly dependent on the specific chemical structure of the ligand.

Advanced Ligand-Receptor Interaction Studies

To understand the precise nature of how a ligand binds to its receptor, advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling are employed. These studies can reveal the specific amino acid residues involved in the interaction, the binding pose of the ligand, and the conformational changes induced in the receptor upon binding.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze ligand-receptor interactions. Such studies have been conducted for various arylpiperazine derivatives to elucidate the structural basis for their affinity and selectivity at different receptors, including dopamine and serotonin receptors. These computational models help in the rational design of new compounds with desired pharmacological profiles. As of now, specific molecular modeling or structural biology studies detailing the binding mode of this compound within the binding pockets of dopamine, opioid, or histamine receptors are not prominently featured in published research.

Structure Activity Relationship Sar Investigations of 1 2 3 Methoxyphenoxy Ethyl Piperazine Analogues

Impact of Chemical Substituents on Receptor Binding Affinity and Selectivity

The affinity and selectivity of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine analogues for their target receptors are profoundly influenced by the nature and position of chemical substituents on the phenoxy ring, the ethyl linker, and the piperazine (B1678402) nitrogen atoms.

The phenoxy group is often a key pharmacophoric component in many biologically active compounds, contributing to target engagement through π–π interactions and hydrogen bonding via its ether oxygen. mdpi.com Modifications to this moiety, including the position and nature of substituents, can dramatically alter receptor affinity and selectivity.

The position of a substituent on the phenoxy ring is of key importance. For instance, in a series of histamine (B1213489) H3 receptor (H3R) ligands, a chlorine atom in the para position of the phenoxy group was found to be the most favorable, significantly increasing binding capacity compared to substitution at the meta position. mdpi.com Conversely, for achieving selectivity for the 5-HT1A receptor over α1d-adrenoceptors and dopamine (B1211576) D2-like receptors, ortho substitution of the phenoxy moiety proved to be a critical structural feature. mdpi.com

The nature of the substituent is also a determining factor. Studies on ketamine analogues showed that electron-withdrawing or -donating groups on the phenyl ring affect the molecule's binding to target proteins through electronic, steric, and lipophilic changes. mdpi.com In one study, replacing a cyano (CN) group with chlorine (Cl) or removing a trifluoromethyl (CF3) group from the phenoxy ring had little effect on human cannabinoid receptor 1 (hCB1) potency, indicating that specific modifications are needed to modulate efficacy. nih.gov The methoxy (B1213986) group, as seen in the parent compound, is often essential for activity, and its specific placement is imperative for the compound's effectiveness. mdpi.com

Table 1: Impact of Phenoxy Ring Substitution on Receptor Binding This table is interactive. Click on headers to sort.

Base Scaffold Substitution Change Target Receptor Observed Effect on Affinity/Selectivity Reference
Phenoxyalkylamine meta-Cl to para-Cl Histamine H3 Significant increase in binding capacity mdpi.com
Phenoxy Derivative Introduction of ortho substituent 5-HT1A Increased selectivity over α1d-adrenoceptor and D2-like receptors mdpi.com

The linker connecting the phenoxy and piperazine moieties, typically an ethyl group, plays a significant role in orienting the two key pharmacophores within the receptor's binding pocket. Variations in its length and rigidity can lead to substantial changes in affinity and selectivity.

In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines designed as sigma (σ) receptor ligands, elongating the alkyl linker from a benzylic to a phenylethyl or phenylpropyl tether generally improved selectivity for σ₁ receptors over 5-HT₂ₙ receptors. nih.gov Specifically, the N-[3-(4-methoxyphenyl)propyl]piperazine derivative was identified as a highly selective σ₁ ligand. nih.gov

Table 2: Effect of Linker Length on Receptor Affinity This table is interactive. Click on headers to sort.

Analogue Series Linker Length Change Target Receptor Observed Effect on Affinity Reference
N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines Elongation of alkyl tether σ₁ Improved selectivity nih.gov
(2-methoxyphenyl)piperazine derivatives 2 vs. 4 carbons 5-HT₁ₐ Optimal length dependent on terminal group nih.gov

The piperazine ring contains two nitrogen atoms (N-1 and N-4) that are common sites for chemical modification. These substitutions are crucial for modulating both the pharmacodynamic and pharmacokinetic properties of the resulting compounds. nih.gov

The N-1 nitrogen, connected to the phenoxyethyl moiety in the parent compound, can be substituted to introduce hydrogen bond acceptors and hydrophobic groups, often without creating a new stereocenter. nih.gov The N-4 nitrogen, on the other hand, can function as a basic amine, which is important for solubility and bioavailability. nih.gov

SAR studies on dopamine D₂ and D₃ receptor ligands revealed that N-substitution on the piperazine ring can accommodate a variety of heterocyclic rings, such as substituted indoles, often connected via an amide or methylene (B1212753) linker. nih.gov Interestingly, in some amide derivatives, the expected decrease in the basicity of the piperazine nitrogen did not negatively impact receptor affinity, suggesting that this particular nitrogen may not be involved in critical hydrogen bonding or ionic interactions with the D₂/D₃ receptors. nih.gov Functionalization of an agonist's amino group with different sulfonamides significantly improved D₃ affinity in one study. nih.gov The versatility of the piperazine core allows it to act as a central scaffold, enabling the strategic placement of various functional groups to fine-tune receptor interactions. mdpi.com

Enantioselectivity in Pharmacological Activity of Chiral Analogues

The introduction of chiral centers into piperazine analogues can lead to significant differences in pharmacological activity between enantiomers. This enantioselectivity arises from the three-dimensional nature of receptor binding sites, which often preferentially bind one stereoisomer over the other.

In a study of chiral dopamine receptor ligands, the enantiomers of a potent racemic compound exhibited differential activity. The (-)-enantiomer displayed significantly higher binding affinity at both D₂ and D₃ receptors compared to its (+)-enantiomer. nih.gov This highlights the importance of stereochemistry in achieving high potency and selectivity.

The development of asymmetric synthesis methods is crucial for accessing enantiomerically pure compounds. For instance, copper-catalyzed asymmetric cyclization reactions have been developed to produce chiral piperidines and related N-heterocycles with excellent enantioselectivity. nih.govnih.gov Such methods are vital for systematically investigating the SAR of individual enantiomers and identifying the more active stereoisomer for further development.

Table 3: Enantioselectivity of a Chiral Dopamine Receptor Ligand This table is interactive. Click on headers to sort.

Enantiomer D₂ Receptor Kᵢ (nM) D₃ Receptor Kᵢ (nM) Selectivity (D₂/D₃) Reference
(-)-10e 47.5 0.57 83.3 nih.gov

Rational Design Principles for Modulating Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype over others, especially within the same family (e.g., D₂ vs. D₃ dopamine receptors), is a primary goal in drug design. Rational design principles, guided by SAR data and structural biology, are employed to achieve this.

One successful strategy involves designing bitopic ligands that bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. For N-phenylpiperazine analogues, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety led to compounds with high affinity and remarkable selectivity for the D₃ receptor over the D₂ subtype. mdpi.com

Another principle is the modification of linker length and rigidity to optimize the fit within a specific receptor's binding pocket. Elongating an alkyl tether in a series of σ receptor ligands was a deliberate strategy to better match the σ₁ pharmacophore model, which successfully improved selectivity. nih.gov Similarly, replacing a flexible amide group with more rigid cycloalkyl moieties in (2-methoxyphenyl)piperazine derivatives led to compounds with enhanced affinity for 5-HT₁ₐ sites and reduced activity at α₁-adrenergic receptors. nih.gov These examples underscore how a rational, structure-based approach can systematically modulate the pharmacological profile of piperazine derivatives.

Scaffold-Based SAR Analysis of Piperazine Derivatives

The piperazine ring serves as a foundational scaffold in a vast number of biologically active molecules. mdpi.com A scaffold-based SAR analysis considers the core structure as a template upon which various functional groups can be systematically arranged to probe interactions with a biological target. nih.govscinito.ai

The piperazine core's two nitrogen atoms offer multiple points for chemical diversification, influencing properties like solubility, basicity (pKa), and the ability to form hydrogen bonds. nih.govmdpi.com For example, in a series of celastrol (B190767) derivatives, analogues containing a piperazine moiety showed better activity than those with aniline, piperidine (B6355638), or morpholine, suggesting that the two nitrogen atoms are favorable as hydrogen bond acceptors. nih.gov

Preclinical Pharmacological Activities of 1 2 3 Methoxyphenoxy Ethyl Piperazine and Its Derivatives

Anxiolytic-like Activity in Preclinical Animal Models

The potential of piperazine (B1678402) derivatives to modulate anxiety-like behaviors has been evaluated in various preclinical animal models. These models are designed to assess emotional and psychomotor responses in rodents, which are considered analogous to aspects of human anxiety. nih.gov

Derivatives of arylpiperazine are known to interact with serotonergic pathways, a key system implicated in anxiety disorders. nih.gov For instance, meta-chlorophenylpiperazine (mCPP), a 5-HT2C partial agonist, has been observed to produce anxiogenic-like effects in animal studies. nih.gov Conversely, antagonists of the 5-HT2A/2C receptors have demonstrated potential anxiolytic-like effects. nih.gov

A study investigating a novel serotonin (B10506) type-3 (5-HT3) receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (a piperazine derivative), demonstrated anxiolytic-like effects in a battery of mouse models. nih.gov The compound was assessed using the elevated plus-maze (EPM), light-dark box, hole-board test, and open-field test (OFT). nih.gov In the OFT, treatment with the compound led to an increase in ambulation scores, which is indicative of an anxiolytic effect. nih.gov The findings from these established models suggest that antagonism of specific serotonin receptors by piperazine derivatives can produce anxiolytic-like activity. nih.gov

Table 1: Anxiolytic-like Activity of a Piperazine Derivative Use the slider to see more details

Compound Test Model Species Key Finding Reference
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone Elevated Plus-Maze (EPM) Mouse Showed anxiolytic-like effects. nih.gov
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone Light-Dark Box Mouse Showed anxiolytic-like effects. nih.gov
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone Open Field Test (OFT) Mouse Increased ambulation scores, indicating anxiolytic activity. nih.gov

Anticonvulsant Potential in in vivo Assays

The therapeutic potential of piperazine derivatives extends to the management of seizures, with several compounds demonstrating anticonvulsant activity in preclinical studies. The endocannabinoid system has been identified as a target for anticonvulsant drugs, and inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which breaks down endocannabinoids, is a promising strategy. nih.gov

Synthetic macamides with structures similar to the endocannabinoid anandamide (B1667382) have been explored for their potential to inhibit FAAH. nih.gov An in silico and in vivo study analyzed the anticonvulsant effects of synthetic macamides, including N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL). nih.gov The presence of a 3-methoxybenzyl group was suggested to confer neuroprotective activity. nih.gov In an in vivo rat model where status epilepticus was induced by pilocarpine, both 3-MBO and 3-MBL showed an anticonvulsant effect, with 3-MBL being the more active compound, resulting in a higher survival probability for the animals. nih.gov The proposed mechanism involves the inhibition of the rFAAH enzyme. nih.gov

Other research has identified anticonvulsant properties in different classes of piperazine derivatives. For example, certain imidazole-containing arylsemicarbazones and 3-benzhydryl-pyrrolidine-2,5-dione derivatives have shown protective effects in seizure tests in mice. nih.govnih.gov

Table 2: Anticonvulsant Activity of N-(3-Methoxybenzyl) Macamides Use the slider to see more details

Compound Test Model Species Key Finding Reference
N-(3-methoxybenzyl)oleamide (3-MBO) Pilocarpine-induced status epilepticus Rat Demonstrated an anticonvulsant effect. nih.gov

Analgesic and Antiallodynic Effects in Neuropathic Pain Models

Neuropathic pain is a chronic pain state that is often difficult to treat with conventional analgesics. nih.gov Preclinical research has explored the efficacy of various compounds, including piperazine derivatives, in animal models that mimic this condition. These models include the formalin test, which assesses tonic pain, and models of chemotherapy-induced peripheral neuropathy, such as that induced by oxaliplatin. nih.gov

A study on new 3-benzhydryl-pyrrolidine-2,5-dione derivatives, which previously showed anticonvulsant activity, evaluated their analgesic and antiallodynic properties. nih.gov In the formalin test, several of these compounds were active in the second phase, which represents inflammatory pain. nih.gov Furthermore, the compounds revealed antiallodynic activity in a mouse model of neuropathic pain induced by the chemotherapeutic agent oxaliplatin. nih.gov Tricyclic antidepressants (TCAs) are also known to have analgesic properties in neuropathic pain states. nih.gov In a model of chronic sciatic nerve constriction injury, certain TCAs were shown to protect against allodynia. nih.gov While not piperazine derivatives themselves, the mechanisms and models used to test TCAs are relevant to the study of novel analgesics. nih.govpsu.edu

Table 3: Analgesic and Antiallodynic Activity of Pyrrolidine-2,5-dione Derivatives Use the slider to see more details

Compound Test Model Species Activity Reference
RS 34 Formalin Test (Second Phase) Mouse Attenuated nocifensive response. nih.gov
RS 34 Oxaliplatin-induced Neuropathy Mouse Revealed antiallodynic activity. nih.gov
RS 48 Formalin Test (Second Phase) Mouse Attenuated nocifensive response. nih.gov
RS 48 Oxaliplatin-induced Neuropathy Mouse Revealed antiallodynic activity. nih.gov
RS 49 Formalin Test (Second Phase) Mouse Attenuated nocifensive response. nih.gov

Antiarrhythmic and Hypotensive Properties in Cardiovascular Models

Derivatives of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine have been extensively studied for their effects on the cardiovascular system, particularly for their potential to manage arrhythmias and hypertension. A primary mechanism underlying these effects appears to be the blockade of α1-adrenergic receptors. nih.govmdpi.com

New 2-methoxyphenylpiperazine derivatives of xanthone (B1684191) were assessed for their antiarrhythmic and hypotensive activities. nih.gov In a model of adrenaline-induced arrhythmia in rats, the tested compounds demonstrated therapeutic antiarrhythmic activity. nih.gov They also produced a hypotensive effect in normotensive rats. nih.gov These cardiovascular effects were linked to their α1-adrenolytic properties, which were confirmed in both in vivo and in vitro tests. nih.gov

Similarly, novel arylpiperazine alkyl derivatives of salicylamide (B354443) showed high to moderate affinity for α1-adrenoceptors and demonstrated potent prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model. mdpi.com These compounds also lowered blood pressure in normotensive rats, an effect attributed to the blockade of α1-adrenoceptors. mdpi.com Further studies on pyrrolidin-2-one derivatives containing a phenylpiperazine moiety, such as 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, also confirmed that the S-enantiomer possessed significant antiarrhythmic and hypotensive activity related to its adrenolytic properties. nih.govmdpi.com

Table 4: Cardiovascular Properties of Arylpiperazine Derivatives Use the slider to see more details

Compound Class Test Model Species Key Finding Proposed Mechanism Reference
2-Methoxyphenylpiperazine derivatives of xanthone Adrenaline-induced arrhythmia Rat Produced antiarrhythmic and hypotensive activity. α1-adrenolytic properties nih.gov
Arylpiperazine derivatives of salicylamide Adrenaline-induced arrhythmia Rat Potent prophylactic and therapeutic antiarrhythmic activity; hypotensive effect. α1-adrenoceptor blockade mdpi.com

Antimicrobial and Antioxidant Activities in vitro

The versatility of the piperazine scaffold is further demonstrated by the in vitro antimicrobial and antioxidant activities of its derivatives.

Antioxidant Activity A review of piperazine compounds highlighted their potential as antioxidants. researchgate.net The antioxidant profile of various derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net A study on novel flavone (B191248) analogues bearing a piperazine moiety investigated their antiradical and antioxidant properties using a range of assays, including superoxide (B77818) anion radical scavenging, DPPH, and total antioxidant status (TAS). epa.gov The results indicated that the most effective antioxidant activities were found in piperazinyl analogues that possessed a methoxy (B1213986) group on the phenylpiperazine ring. epa.gov These findings suggest that the synthesized compounds could serve as lead molecules for developing more potent antioxidants. epa.gov

Antimicrobial Activity A series of N-alkyl and N-aryl piperazine derivatives were synthesized and tested for their antimicrobial activity against several bacterial and fungal strains. nih.gov The compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, their activity against the tested fungi (Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger) was less pronounced. nih.gov

Table 5: In Vitro Antimicrobial and Antioxidant Activities of Piperazine Derivatives Use the slider to see more details

Compound Class Assay / Organism Activity Key Finding Reference
Flavone analogues with methoxyphenylpiperazine DPPH, ABTS, TAS Antioxidant Methoxy group on the phenylpiperazine ring resulted in the best antioxidant activities. epa.gov
N-alkyl and N-aryl piperazine derivatives S. aureus, P. aeruginosa, E. coli Antibacterial Showed significant activity against tested bacterial strains. nih.gov

Antiplatelet Aggregation Studies

Certain piperazine derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. One study focused on a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, which are inhibitors of cyclooxygenase (CO). nih.gov A specific derivative, 1-[5,6-bis(4-methoxyphen yl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, exhibited potent in vitro CO inhibition and also showed potent ex vivo activity, completely preventing platelet aggregation induced by arachidonic acid and collagen. nih.gov

Other studies have explored novel substituted-piperazine analogues for their antiplatelet aggregation activity. researchgate.net For instance, N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide was identified as one of the most active antiplatelet aggregating compounds in its series. researchgate.netresearchgate.net These studies indicate that the piperazine scaffold can be incorporated into molecules designed to interfere with pathways that lead to platelet aggregation, suggesting a potential role in the management of thromboembolic disorders. nih.govhealthbiotechpharm.org

Table 6: Antiplatelet Aggregation Activity of Piperazine Derivatives Use the slider to see more details

Compound Inducing Agent Activity Proposed Mechanism Reference
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine Arachidonic Acid, Collagen Potent ex vivo inhibition of platelet aggregation. Cyclooxygenase (CO) inhibition nih.gov

Other Investigated Preclinical Biological Activities (e.g., Cytotoxic Activity in vitro)

Beyond the previously mentioned activities, piperazine derivatives have been widely screened for their cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

Several studies have reported the in vitro cytotoxic activities of benzothiazole-piperazine derivatives. scispace.comresearchgate.net These compounds were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with most of the derivatives showing activity. scispace.comresearchgate.net One compound, in particular, was found to be highly cytotoxic against all tested cell lines, causing apoptosis by inducing cell cycle arrest. scispace.com

Another class of derivatives, phenylsulfonylpiperazines, were tested against breast cancer cell lines. mdpi.com Compound 3, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as the most promising, with a high degree of cytotoxicity and selectivity against the MCF7 luminal breast cancer cell line. mdpi.com This compound also demonstrated significant antimigratory and antiproliferative activities. mdpi.com

Furthermore, investigations into hydroxyethyl (B10761427) piperazine-based σ-receptor ligands revealed broad cytotoxic activity across a number of human cancer cell lines, with IC50 values in the low micromolar range. nih.gov The mechanism of action for one representative ligand was shown to involve the induction of apoptosis. nih.gov Studies on piperazin-2-one-based structures also identified compounds with significant cytotoxic effects on various malignant cell lines, including those from hepatocellular carcinoma and medulloblastoma. mdpi.com

Table 7: Cytotoxic Activity of Various Piperazine Derivatives Use the slider to see more details

Compound Class / Specific Compound Cancer Cell Line Activity (GI₅₀ / IC₅₀) Key Finding Reference
Benzothiazole-piperazine derivatives HUH-7, MCF-7, HCT-116 Micromolar range Most derivatives are active; some induce apoptosis via cell cycle arrest. scispace.comresearchgate.net
Phenylsulfonylpiperazine (Compound 3) MCF7 (Luminal Breast Cancer) IC₅₀ = 4.48 μM Highly cytotoxic and selective; antimigratory and antiproliferative. mdpi.com
Hydroxyethyl piperazine-based σ-receptor ligands Various human tumor cell lines Low μM range Broad cytotoxic activity; induces apoptosis. nih.gov

Computational Chemistry and Molecular Modeling of 1 2 3 Methoxyphenoxy Ethyl Piperazine

Quantum Chemical Calculations for Electronic and Vibrational Properties (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. DFT methods are used to determine the optimized molecular geometry, charge distribution, and orbital energies.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. For similar piperazine (B1678402) derivatives, DFT calculations have been employed to compute these values, along with other electronic descriptors derived from them, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative Electronic Properties of a Piperazine Derivative Calculated via DFT/B3LYP Note: This data is representative of typical results for piperazine derivatives and not specific to 1-[2-(3-Methoxyphenoxy)ethyl]piperazine.

ParameterCalculated Value (Hartree)Calculated Value (eV)
EHOMO-0.235-6.39
ELUMO-0.078-2.12
Energy Gap (ΔE)0.1574.27
Ionization Potential (I)0.2356.39
Electron Affinity (A)0.0782.12
Chemical Hardness (η)0.07852.135

These calculations provide a foundational understanding of the molecule's intrinsic reactivity and electronic character.

Molecular Docking Simulations to Elucidate Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of protein-ligand interactions.

For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "scoring function" for each pose to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Studies on similar compounds have used docking to predict binding modes and affinities to various receptors, providing insights into their potential pharmacological activity.

Table 2: Representative Molecular Docking Results for a Ligand Note: This data is illustrative and does not represent a specific receptor interaction for this compound.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Serotonin (B10506) Receptor 5-HT1A-9.2Asp116, Tyr390, Phe362Hydrogen Bond, π-π Stacking
Dopamine (B1211576) Receptor D2-8.5Ser193, Asp114, His393Hydrogen Bond, Electrostatic

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes, solvent effects, and the stability of ligand-receptor complexes.

An MD simulation of this compound, either alone in solution or bound to a receptor, would reveal its dynamic behavior. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and analyzing hydrogen bond lifetimes to quantify binding stability. Such simulations are essential for validating docking results and understanding the allosteric effects or conformational rearrangements that may occur upon binding.

Table 3: Typical Parameters Analyzed in a Molecular Dynamics Simulation Note: This table outlines common analyses in MD studies.

ParameterDescriptionInsight Gained
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability and equilibrium of the system.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible or rigid regions of the molecule or protein.
Radius of Gyration (Rg)Indicates the compactness of the molecule or complex.Reveals conformational changes like unfolding or compaction.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation time.Quantifies the stability of specific ligand-receptor interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure. Using quantum chemical methods like DFT, it is possible to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).

For this compound, these calculations would involve optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic displacements (for vibrational spectra) or the magnetic shielding tensors (for NMR). The calculated spectra can be compared with experimental data to confirm the synthesis of the correct compound and to assign specific spectral peaks to corresponding atomic motions or chemical environments.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: This data is hypothetical and serves to illustrate the comparison process.

Spectroscopic TechniqueCalculated ValueExperimental ValueAssignment
FT-IR (cm-1)29452940C-H stretch (aliphatic)
FT-IR (cm-1)12601255C-O-C stretch (aryl ether)
¹³C NMR (ppm)160.5160.1Aromatic C-O
¹H NMR (ppm)3.853.81-OCH3 protons

Conformational Analysis of the Piperazine Ring and its Derivatives

Computational conformational analysis can determine the relative energies of different conformers to identify the most stable (lowest energy) structure. For piperazine derivatives, it is generally observed that bulky substituents prefer the equatorial position to minimize steric hindrance. A detailed conformational search for this compound would reveal the preferred orientation of the 2-(3-methoxyphenoxy)ethyl group, which is critical for its interaction with biological targets.

Table 5: Conformational Parameters of the Piperazine Ring Note: This table presents typical parameters used to describe the conformation of a piperazine ring.

ParameterDescriptionSignificance
Dihedral AnglesTorsion angles within the ring that define its pucker.Characterizes the chair, boat, or twist-boat conformation.
Substituent OrientationPosition of the N-substituents (axial vs. equatorial).Determines steric profile and interaction potential.
Relative Energy (ΔE)The energy difference between various conformers.Identifies the most stable and populated conformation.

Analytical Method Development and Characterization for 1 2 3 Methoxyphenoxy Ethyl Piperazine

Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, FT-Raman, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxyphenoxy group, the methoxy (B1213986) protons (a sharp singlet), and the aliphatic protons of the ethyl and piperazine (B1678402) moieties. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for the methoxy carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the aliphatic carbons of the ethyl and piperazine groups.

Expected ¹H and ¹³C NMR Chemical Shifts This table is predictive and based on the analysis of functional groups and data from similar structures.

Functional GroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Aromatic H (C-H on methoxyphenyl ring)6.4 - 7.2100 - 160
Methoxy H (-OCH₃)~3.8 (singlet)~55
Ethyl H (-O-CH₂-CH₂-N)~4.1 (triplet, -O-CH₂), ~2.8 (triplet, -CH₂-N)~67 (-O-CH₂), ~58 (-CH₂-N)
Piperazine H (ring protons)2.5 - 3.0 (multiplets)45 - 54

Vibrational Spectroscopy (FT-IR and FT-Raman) provides information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR): Key expected absorption bands include C-H stretching from the aromatic and aliphatic parts, C-O stretching for the ether and methoxy groups, and N-H stretching from the secondary amine in the piperazine ring.

FT-Raman: This technique would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying piperazine derivatives. researchgate.net For 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, electron ionization (EI) would likely lead to characteristic fragments. Key fragmentation would occur at the C-C bond between the ethyl group and the piperazine ring, and cleavage of the ether bond. The piperazine ring itself can produce characteristic ions. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other related substances, and for its quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a primary method for the analysis of non-volatile compounds like piperazine derivatives. unodc.org For this compound, the presence of the methoxyphenyl group provides a chromophore, making it suitable for UV detection. researchgate.net

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of piperazine derivatives. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution may be employed to ensure good separation of all components.

Detection: The UV detector would be set to a wavelength where the methoxyphenyl group has maximum absorbance, likely around 214 nm or 247 nm, as seen with similar compounds. caymanchem.com

Hypothetical HPLC-UV Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in Water; B: Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at ~247 nm
Column Temperature35°C
Injection Volume10 µL

Gas Chromatography (GC) Applications for Piperazine Derivatives

GC is a viable technique for the analysis of volatile and thermally stable compounds. While piperazine itself can be analyzed by GC, its derivatives often exhibit better chromatographic behavior. researchgate.nethakon-art.com For this compound, its volatility might be sufficient for GC analysis, although derivatization of the secondary amine can improve peak shape and reduce tailing.

A typical GC method would involve a capillary column with a mid-polarity stationary phase. hakon-art.com A flame ionization detector (FID) provides good sensitivity for hydrocarbon-containing compounds. A temperature-programmed oven is used to elute compounds with different boiling points effectively. researchgate.net

Integration of Mass Spectrometry (MS) in Chromatographic Analysis

Coupling MS with chromatography (LC-MS or GC-MS) provides superior selectivity and sensitivity, allowing for both identification and quantification at low levels. nih.gov

LC-MS/MS: This is a powerful technique for quantifying drugs and their metabolites in complex matrices. nih.gov Using an electrospray ionization (ESI) source, the target molecule would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would be used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This provides high specificity and low detection limits. researchgate.netnih.gov

GC-MS: This method is frequently used for the identification of piperazine derivatives, especially in forensic analysis. researchgate.net The mass spectrum provides a molecular fingerprint that can be compared to a library for identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity. scholars.direct

Chemical Derivatization Strategies for Enhanced Analytical Detection and Quantitation

The piperazine moiety itself lacks a strong UV chromophore, which can limit detection sensitivity in HPLC-UV analysis. jocpr.com Chemical derivatization of the secondary amine of the piperazine ring is a common strategy to overcome this limitation.

This involves reacting the amine with a reagent that introduces a highly absorbing or fluorescent tag onto the molecule.

NBD-Cl (4-chloro-7-nitrobenzofuran): This reagent reacts with secondary amines to form a stable, highly UV-active derivative, allowing for detection at low levels with standard HPLC-UV equipment. jocpr.comjocpr.comscholarscentral.com

Dansyl Chloride: This reagent produces highly fluorescent derivatives, enabling very low detection limits when using a fluorescence detector. researchgate.net

Acylation: For GC analysis, derivatization with reagents like trifluoroacetic anhydride (B1165640) can increase the volatility and improve the chromatographic properties of piperazine compounds. researchgate.net

Common Derivatization Reagents for Piperazines

ReagentPurposeDetection MethodReference
NBD-Cl (4-chloro-7-nitrobenzofuran)Enhance UV absorbanceHPLC-UV jocpr.comscholarscentral.com
Dansyl ChlorideIntroduce a fluorophoreHPLC-Fluorescence researchgate.net
Trifluoroacetic AnhydrideIncrease volatility for GCGC-MS, GC-FID researchgate.net
BenzaldehydeForm a UV-active derivativeHPLC-UV researchgate.net

Validation Protocols for Developed Analytical Methods in Research

Once an analytical method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation of methods for piperazine derivatives typically includes the following parameters. hakon-art.comjocpr.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.998 is often required. jocpr.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is often assessed by spike recovery studies, with typical acceptance criteria for recovery being between 98-102%. jocpr.com

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.

Intermediate Precision (Ruggedness): Variation within the same laboratory, considering different days, analysts, or equipment. The relative standard deviation (%RSD) is typically required to be less than 2%. hakon-art.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined at a signal-to-noise ratio of 3:1. jocpr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Therapeutic Target Identification and Future Research Directions

Identification and Validation of Novel Molecular Targets for Piperazine (B1678402) Derivatives

The discovery of new medicines has historically been challenging, with many efforts focused on known biological targets rather than exploring novel ones. nih.gov However, the structural versatility of the piperazine core allows for the design of ligands aimed at a diverse array of previously unexploited or underexplored molecular targets. Research into piperazine derivatives has led to the identification of several novel targets beyond their traditional roles in central nervous system (CNS) disorders.

A significant area of investigation involves receptors implicated in complex diseases. For instance, piperazine derivatives have been developed as potent antagonists for the histamine (B1213489) H3 receptor (H3R) and sigma-1 (σ1R) receptor, which are involved in neurological and pain pathways. nih.gov Molecular modeling and binding assays have been crucial in validating these interactions, revealing that the piperazine moiety can be a critical structural element for dual-target activity when compared to similar structures containing piperidine (B6355638). nih.gov Further research has identified N-substituted piperazine derivatives that act on cancer resistance proteins like the ABCB1 efflux pump, representing a novel approach to overcoming multidrug resistance in cancer therapy. nih.gov

Another frontier is the modulation of N-methyl-d-aspartic acid receptors (NMDARs). Novel piperazine derivatives have been identified as selective negative allosteric modulators of GluN2B-containing NMDARs, which are implicated in various neuropsychiatric disorders. acs.org These compounds show enhanced potency under acidic conditions, a characteristic of pathological environments like stroke, highlighting a sophisticated approach to target validation. acs.org The process of identifying these targets often involves screening large libraries of piperazine compounds against panels of receptors and enzymes, followed by computational studies to understand the binding modes and guide further optimization. nih.gov

Table 1: Identified Molecular Targets for Piperazine Derivatives

Molecular Target Therapeutic Relevance Key Findings Citations
Histamine H3 Receptor (H3R) Neurological disorders, pain Piperazine derivatives identified as potent antagonists, often with dual activity at sigma receptors. nih.gov, nih.gov
Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptors Neurological disorders, pain, cancer Piperazine-based compounds show high affinity and selectivity for sigma receptors, acting as agonists or antagonists. nih.gov, nih.gov
ABCB1 Efflux Pump (P-glycoprotein) Cancer (Multidrug Resistance) N-substituted piperazines can inhibit the ABCB1 pump, reversing multidrug resistance in cancer cells. nih.gov
Dopamine (B1211576)/Serotonin (B10506) Receptors (e.g., D2, 5-HT1A, 5-HT2A) Antipsychotic, Antidepressant The piperazine scaffold is key for multi-target antipsychotics, balancing activity at various monoamine receptors. researchgate.net, researchgate.net
GluN2B-Containing NMDARs Neurological and psychiatric diseases Piperazine derivatives act as selective negative allosteric modulators with enhanced potency in pathological conditions. acs.org
Cholinesterases (AChE, BuChE) Alzheimer's Disease Piperazine derivatives can potently inhibit both acetylcholinesterase and butyrylcholinesterase. nih.gov
Dopamine Transporter (DAT) CNS Disorders Piperazine analogues show high-affinity binding to the DAT, indicating potential for treating dopamine-related conditions. nih.gov

Exploring the Polypharmacological Potential of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine

Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly recognized as a beneficial strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The piperazine scaffold is exceptionally well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov While direct research on the polypharmacology of this compound is limited, its structural components—an aryl ether, an ethyl linker, and a piperazine ring—are common features in known multi-target agents.

Piperazine derivatives have been extensively explored as MTDLs for Alzheimer's disease. nih.gov Research has shown that combining a piperazine moiety with other chemical fragments can yield compounds that simultaneously inhibit cholinesterases (AChE and BuChE) and prevent the self-aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. nih.gov For example, certain N'-benzylpiperazine derivatives have demonstrated potent, nanomolar inhibition of both AChE and BuChE, and significantly inhibited Aβ aggregation. nih.gov

In the realm of antipsychotics, novel benzoxazole-piperazine derivatives have been optimized to exhibit high affinity for a combination of dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This multi-receptor profile is believed to enhance therapeutic efficacy while minimizing side effects. researchgate.net Similarly, in oncology, piperazine derivatives have been investigated for their ability to concurrently act on targets like the histamine H3 receptor and multidrug resistance pumps. nih.gov

Given these precedents, it is plausible that this compound possesses untapped polypharmacological potential. Its structure is analogous to compounds that target monoamine transporters. For instance, a series of piperidine analogues of a related piperazine compound, GBR 12909, were found to be high-affinity ligands for the dopamine transporter (DAT). nih.gov The methoxy (B1213986) group on the phenyl ring of this compound could also influence its interaction with various targets, as seen in derivatives where methoxy and hydroxy groups conferred potent antioxidant activity in addition to cholinesterase inhibition. nih.gov Future research should involve screening this specific compound against a broad panel of CNS and cancer-related targets to uncover any multi-target capabilities.

Future Directions in Rational Drug Design Based on Academic Findings

Rational drug design, which leverages knowledge of a biological target's structure and function, is a powerful strategy to accelerate the discovery of new medicines. researchgate.netmdpi.com For piperazine-based compounds, computational techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking are instrumental in refining their chemical structures for improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Future rational design efforts for derivatives of this compound can build upon extensive academic findings.

Structure-Activity Relationship (SAR) Studies: SAR studies on various piperazine series have provided clear design principles. For example, in arylpiperazine derivatives with anticancer activity, the nature of the aryl group and the integrity of the piperazine ring are critical for binding and cytotoxicity. mdpi.com For aryl alkanol piperazines with antidepressant activity, specific descriptors related to molecular shape, electronic properties, and dipole moment were found to be crucial for inhibiting serotonin and noradrenaline reuptake. nih.gov These findings suggest that systematic modifications to the 3-methoxyphenoxy group (e.g., altering the position or nature of the substituent) or the other nitrogen of the piperazine ring on this compound could fine-tune its activity towards specific targets.

3D-QSAR and Molecular Modeling: Three-dimensional QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize where steric, electrostatic, and hydrophobic fields can be modified to enhance biological activity. mdpi.com These techniques have been successfully applied to design selective β3-adrenergic agonists from aryloxypropanolamine scaffolds, which are structurally related to this compound. mdpi.com Applying these models could guide the synthesis of new analogues with optimized interactions at a desired receptor. Molecular docking studies, used to predict the binding mode of a ligand within a target's active site, are also crucial. Such studies have helped elucidate how piperazine derivatives bind to targets like cholinesterases and topoisomerase II, providing a roadmap for future design. nih.govnih.gov

The future of rational drug design in this area will involve an iterative cycle of computational modeling, chemical synthesis, and biological evaluation to develop novel derivatives of this compound with precisely engineered therapeutic profiles.

Emerging Research Areas and Unexplored Therapeutic Applications for Piperazine Derivatives

The piperazine scaffold continues to emerge in novel therapeutic contexts, far beyond its established use in CNS disorders. These emerging applications present unexplored opportunities for compounds like this compound and its future derivatives.

A prominent emerging area is oncology . Piperazine derivatives are being investigated as a new class of anticancer agents. mdpi.com They have been shown to possess antiproliferative activity against various tumor cell lines, including highly aggressive forms of prostate and breast cancer. mdpi.com The mechanisms are diverse, ranging from the inhibition of tubulin polymerization to antagonism of the androgen receptor and inhibition of topoisomerase II. mdpi.comnih.gov

Another novel application is as radiation countermeasures . The widespread use of ionizing radiation in medicine and the threat of nuclear incidents necessitate the development of effective radioprotective agents. nih.gov Recently, novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and shown to have significant radioprotective effects, mitigating DNA damage with superior safety profiles compared to existing agents like amifostine. nih.gov

The global challenge of antimicrobial resistance has also spurred research into piperazine-based compounds as novel antibacterial agents. nih.gov The piperazine framework is being explored for developing therapeutics effective against multidrug-resistant bacterial strains. nih.gov

Furthermore, piperazines are being developed for a wide range of other conditions, including Alzheimer's disease (as multi-target agents) nih.govjneonatalsurg.com, malaria , and viral infections . researchgate.net The core structure is a "privileged scaffold," meaning it is capable of providing ligands for more than one type of receptor or enzyme target, making it a valuable starting point for drug discovery in virtually any therapeutic area. rsc.org The potential of this compound in these emerging fields remains completely unexplored and represents a fertile ground for future investigation.

Table 2: Emerging Therapeutic Areas for Piperazine Derivatives

Therapeutic Area Key Research Findings Citations
Oncology Arylpiperazines show anti-proliferative activity in various cancer cell lines, including androgen-independent prostate cancer. Mechanisms include tubulin polymerization inhibition and AR antagonism. mdpi.com
Phenylpiperazine derivatives of 1,2-benzothiazine designed as topoisomerase II inhibitors show potent cytotoxicity against breast cancer cells. nih.gov
Radioprotection Novel 1-(2-hydroxyethyl)piperazine derivatives demonstrate significant radioprotective effects and mitigate DNA damage with low toxicity. nih.gov
Antibacterial Agents The piperazine scaffold is a viable framework for developing new agents to combat antimicrobial resistance (AMR) and multidrug-resistant pathogens. nih.gov
Alzheimer's Disease Multi-target-directed ligands based on piperazine inhibit cholinesterases, Aβ aggregation, and possess antioxidant properties. jneonatalsurg.com, nih.gov
Antiviral / Antimalarial The piperazine family of compounds contains potential leads for the development of novel bioactive agents against various infectious diseases. researchgate.net

Q & A

Basic Research Questions

What are the common synthetic routes for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, and how can purity be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3-methoxyphenol with 1,2-dibromoethane to form 2-(3-methoxyphenoxy)ethyl bromide.
  • Step 2: Substitute the bromide with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .
  • Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) or NMR (e.g., absence of residual solvents or unreacted intermediates) .

How can structural characterization of this compound be performed to validate its identity?

Answer:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra for key signals:
    • Piperazine protons (δ 2.5–3.5 ppm, multiplet).
    • Methoxyphenoxy group (δ 3.8 ppm for OCH₃; aromatic protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry: Confirm molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 276.3 g/mol for C₁₃H₂₀N₂O₂) .
  • Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values .

What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT) or dopamine transporters (DAT) using radioligand displacement (e.g., 3H^3H-paroxetine for 5-HT) .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative activity at varying concentrations (1–100 μM) .
  • Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC determination) .

Advanced Research Questions

How do substituents on the piperazine ring influence binding to neurotransmitter transporters?

Answer:

  • Methoxy Position: The 3-methoxyphenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Fluorine or chloro substituents (e.g., 4-fluorophenyl) increase DAT affinity by 2–3 fold compared to unsubstituted analogs .
  • Ethyl Linker Length: Shorter linkers (e.g., methylene) reduce conformational flexibility, decreasing transporter affinity. Optimal activity is observed with 2–3 carbon spacers .
  • Methodological Note: Use molecular docking (e.g., AutoDock Vina) to model interactions with DAT (PDB: 4XP4) and validate with site-directed mutagenesis .

How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

Answer:

  • Data Normalization: Control for variables like assay conditions (e.g., buffer pH, temperature) and cell line variability .
  • Meta-Analysis: Compare results across studies using standardized metrics (e.g., KiK_i values) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Case Example: Discrepancies in 2-fluoro vs. 3-fluoro substitution effects on 5-HT affinity may arise from differences in radioligand selectivity (e.g., 3H^3H-citalopram vs. 3H^3H-imipramine). Validate with orthogonal assays (e.g., functional cAMP assays) .

What advanced synthetic strategies enable enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-phosphoric acid to induce asymmetry during alkylation of piperazine .
  • Catalytic Asymmetric Synthesis: Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with chiral ligands (e.g., Josiphos) to achieve >90% enantiomeric excess (ee) .
  • Resolution: Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

How can metabolic stability be assessed to guide lead optimization?

Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes. A half-life >30 min indicates favorable stability .
    • CYP450 Inhibition: Screen for inhibition of major isoforms (e.g., CYP3A4) using fluorogenic substrates to avoid off-target toxicity .
  • In Silico Tools: Predict metabolic hotspots (e.g., methoxyphenoxy cleavage) using software like MetaSite .

Methodological Notes

  • Experimental Design: For SAR studies, include at least three derivatives per substituent class (e.g., electron-withdrawing, bulky) to establish trends .
  • Data Validation: Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm compound identity, especially after functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.